molecular formula C9H12BrClN2 B6211612 N-(3-bromophenyl)azetidin-3-amine hydrochloride CAS No. 2703774-45-0

N-(3-bromophenyl)azetidin-3-amine hydrochloride

Cat. No.: B6211612
CAS No.: 2703774-45-0
M. Wt: 263.56 g/mol
InChI Key: BMWMSCCCGLXSFA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)azetidin-3-amine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)azetidin-3-amine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the azetidine ring can be formed through the cyclization of a suitable amine with a halogenated precursor .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while ring-opening reactions can produce a range of linear or branched amines .

Scientific Research Applications

Central Nervous System (CNS) Stimulation

Research indicates that azetidine derivatives, including N-(3-bromophenyl)azetidin-3-amine hydrochloride, may exhibit CNS stimulant properties. Studies have shown that compounds in this class can increase respiratory rates and induce vasodilation in animal models when administered at specific dosages . This activity suggests potential applications in treating conditions related to CNS function.

Antibacterial Properties

Azetidine derivatives have been explored for their antibacterial activity. The structural framework of this compound may provide a basis for developing new antibacterial agents, particularly when modified to enhance efficacy against resistant bacterial strains .

Building Blocks for Combinatorial Libraries

This compound serves as a valuable building block in combinatorial chemistry, facilitating the synthesis of a wide range of derivatives with potential therapeutic applications . This versatility allows researchers to explore various modifications to optimize biological activity.

Potential Therapeutic Uses

The compound's unique properties suggest several therapeutic avenues:

  • CNS Disorders : Given its stimulant properties, it could be investigated for use in conditions like ADHD or narcolepsy.
  • Antibacterial Treatments : Its potential as an antibacterial agent makes it a candidate for further study in the fight against antibiotic-resistant bacteria.

CNS Activity Studies

In one study, azetidine derivatives were administered to hypertensive rats, demonstrating significant reductions in blood pressure, indicating potential cardiovascular benefits alongside CNS stimulation .

Antibacterial Efficacy Research

Research has highlighted the synthesis of azetidine-based compounds that displayed promising antibacterial activity against various pathogens. These findings suggest that further exploration of this compound could yield new treatments for bacterial infections .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromophenyl group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)azetidin-3-amine hydrochloride is unique due to the combination of the azetidine ring and the bromophenyl group. This combination imparts specific reactivity and potential biological activity that is not observed in simpler azetidines or other related compounds .

Biological Activity

N-(3-bromophenyl)azetidin-3-amine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C9H11BrN2
  • SMILES : C1C(CN1)NC2=CC(=CC=C2)Br
  • InChI : InChI=1S/C9H11BrN2/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9

The presence of the bromine atom in the phenyl group contributes significantly to its chemical reactivity and potential interactions with biological targets. The azetidine ring structure is known to influence the pharmacological properties of compounds, making it essential for understanding their biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can demonstrate antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis (MTb). The incorporation of halogen substituents, such as bromine, has been associated with enhanced antimicrobial efficacy due to increased lipophilicity and improved binding interactions with bacterial targets .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds within this structural class have been evaluated for their antiproliferative effects against cancer cell lines, including MCF-7 breast cancer cells. For example, related azetidine derivatives have shown IC50 values in the low nanomolar range, indicating potent antiproliferative activity . The mechanism of action often involves tubulin destabilization and inhibition of microtubule polymerization, which is critical for cancer cell division .

Case Studies

  • Antitubercular Activity :
    • A series of azetidine-based compounds were synthesized and tested against MTb. The presence of halogen substituents was found to significantly enhance activity compared to non-halogenated analogs. For instance, compounds with p-bromophenyl substitutions showed superior minimum inhibitory concentration (MIC) values compared to standard treatments .
  • Antiproliferative Studies :
    • In vitro assays demonstrated that certain azetidine derivatives could effectively inhibit cell proliferation in MCF-7 cells, with IC50 values ranging from 10 to 33 nM. These findings suggest a promising avenue for developing new anticancer agents based on the azetidine scaffold .

Comparison of Biological Activities

Compound NameActivity TypeIC50 (nM)Remarks
This compoundAntiproliferativeTBDPotential for further development
3-(4-Bromophenyl)azetidin-3-amine dihydrochlorideAntitubercular0.5Enhanced activity due to bromination
1-(4-bromophenyl)-N-methylmethanamineAnticancerTBDDifferent mechanism of action

Properties

CAS No.

2703774-45-0

Molecular Formula

C9H12BrClN2

Molecular Weight

263.56 g/mol

IUPAC Name

N-(3-bromophenyl)azetidin-3-amine;hydrochloride

InChI

InChI=1S/C9H11BrN2.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11-12H,5-6H2;1H

InChI Key

BMWMSCCCGLXSFA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=CC(=CC=C2)Br.Cl

Purity

95

Origin of Product

United States

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